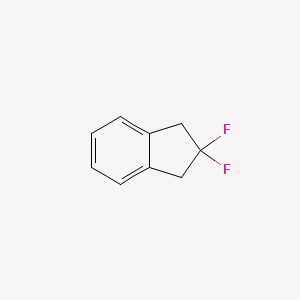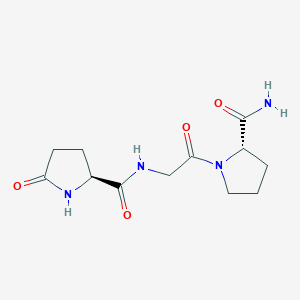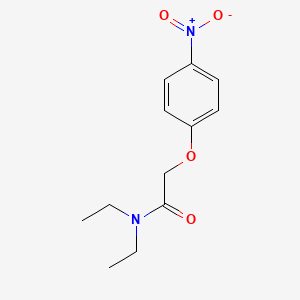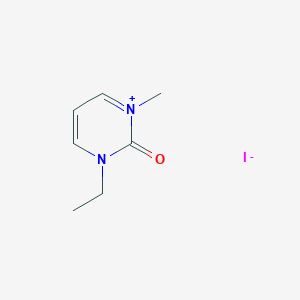![molecular formula C2Cl3F3SSe B14648357 Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane CAS No. 54393-46-3](/img/structure/B14648357.png)
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is a complex organoselenium compound characterized by the presence of chlorine, sulfur, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane typically involves the reaction of chlorosulfanyl compounds with trifluoromethylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and chloroform, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides or diselenides.
Scientific Research Applications
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium’s role in enzymatic processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through redox reactions or by forming covalent bonds with specific amino acid residues. The pathways involved often include oxidative stress response and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Trichlorofluoromethane: A chlorofluorocarbon with similar halogen content but different chemical properties and applications.
Dichloromethane: A widely used solvent with simpler structure and different reactivity.
Uniqueness
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
54393-46-3 |
|---|---|
Molecular Formula |
C2Cl3F3SSe |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[dichloro(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3SSe/c3-1(4,9-5)10-2(6,7)8 |
InChI Key |
FHYWXCBRVUPYFS-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Se]C(SCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
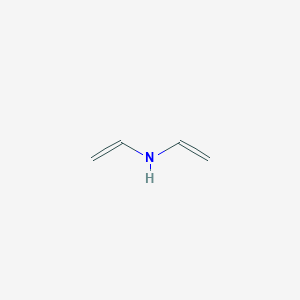
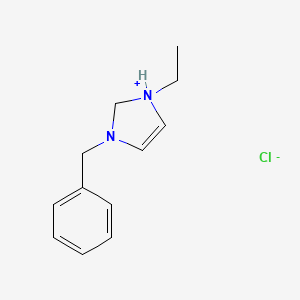

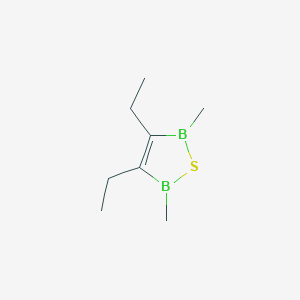

![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
